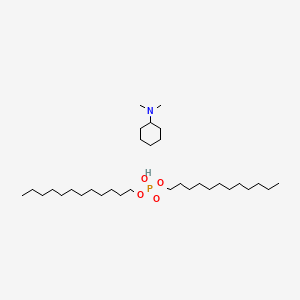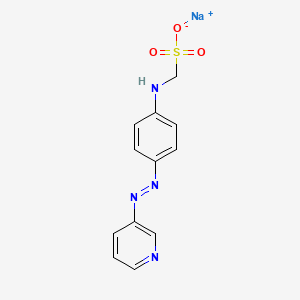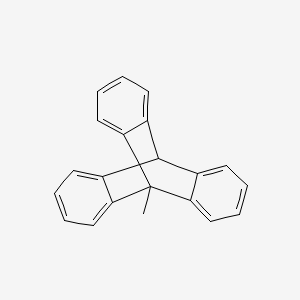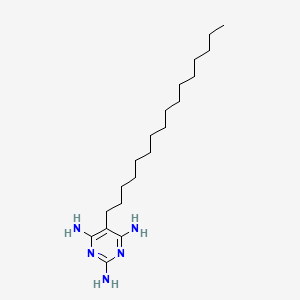
5-Hexadecylpyrimidine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexadecylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C20H39N5 and a molecular weight of 349.5572 g/mol . It is characterized by a pyrimidine ring substituted with a hexadecyl chain and three amino groups at positions 2, 4, and 6. This compound is achiral and does not exhibit optical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecylpyrimidine-2,4,6-triamine typically involves the hydrogenation of precursor compounds. For example, hydroxy 2,4,5 triaminopyrimidine can be prepared by the hydrogenation of 2,4 diamino 6 hydroxy 5 nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized to achieve high yields, often exceeding 90% .
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of high-pressure hydrogenation reactors and efficient catalysts ensures the production of the compound in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexadecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of nitro derivatives back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, nitro compounds, and various alkylated or acylated products.
Applications De Recherche Scientifique
5-Hexadecylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Hexadecylpyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and nucleic acids. The amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The hexadecyl chain enhances its lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hexadecylpyrimidine-2,4-diamine: Similar structure but lacks one amino group.
5-Hexadecylpyrimidine-2,6-diamine: Similar structure but lacks one amino group.
5-Hexadecylpyrimidine-4,6-diamine: Similar structure but lacks one amino group.
Uniqueness
5-Hexadecylpyrimidine-2,4,6-triamine is unique due to the presence of three amino groups, which enhance its reactivity and potential for forming various derivatives. The hexadecyl chain also imparts unique lipophilic properties, making it suitable for applications in both aqueous and lipid environments.
Propriétés
Numéro CAS |
94087-80-6 |
|---|---|
Formule moléculaire |
C20H39N5 |
Poids moléculaire |
349.6 g/mol |
Nom IUPAC |
5-hexadecylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C20H39N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)24-20(23)25-19(17)22/h2-16H2,1H3,(H6,21,22,23,24,25) |
Clé InChI |
GQBIKMHPZBVLEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


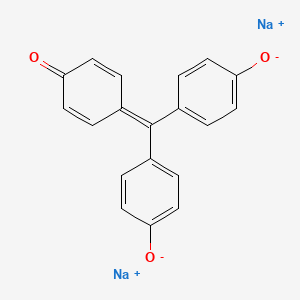
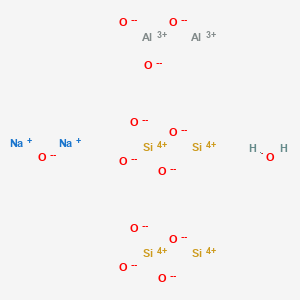
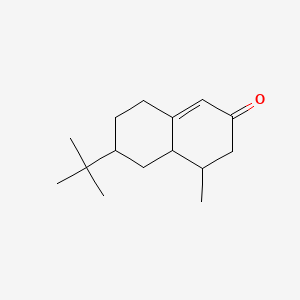
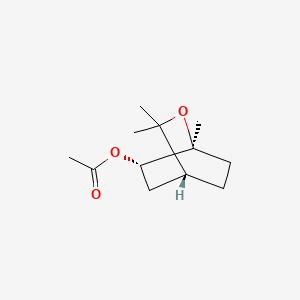
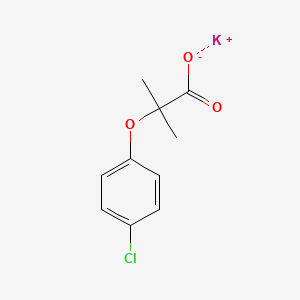
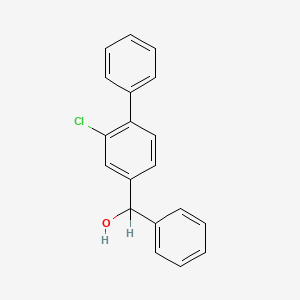

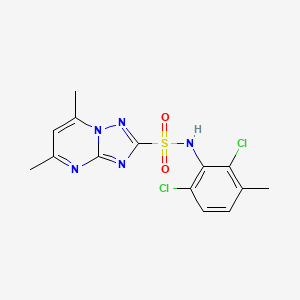


![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)
